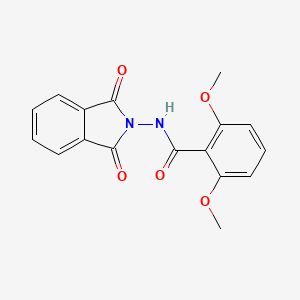
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dimethoxybenzamide and similar compounds often involves intricate organic synthesis routes. These methods typically employ stepwise reactions that include the formation of key intermediate compounds. For instance, the synthesis of related isoindoline and benzamide derivatives has been achieved through reactions involving aryne cyclization and Horner reaction of ortho-halogeno-N-phosphorylmethylbenzamide derivatives, showcasing the complexity and diversity of synthetic approaches (A. Couture*, E. Deniau, & P. Grandclaudon, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dimethoxybenzamide has been elucidated using techniques like X-ray diffraction (XRD) and spectroscopic methods. These analyses reveal complex geometries and intramolecular interactions that influence their reactivity and properties. For example, studies on related compounds have shown detailed structural insights through single-crystal XRD and density functional theory (DFT) calculations, highlighting the influence of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dimethoxybenzamide and analogs typically explore the reactivity of the functional groups present in these molecules. For instance, the 3,4-dimethoxybenzyl group has been used as an N-protecting group in related compounds, demonstrating the chemical versatility and reactivity of such molecules towards various organic transformations (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-8-5-9-13(24-2)14(12)15(20)18-19-16(21)10-6-3-4-7-11(10)17(19)22/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXALMGUQCQOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5639270.png)
![methyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B5639271.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)
![[2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5639291.png)
![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)
![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)

